molecular formula C8H7IN2O B2776074 5-Iodo-1-methyl-1H-indazol-3-ol CAS No. 1226985-35-8

5-Iodo-1-methyl-1H-indazol-3-ol

Cat. No.: B2776074
CAS No.: 1226985-35-8
M. Wt: 274.061
InChI Key: FLPWQKBQGPPFME-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-indazol-3-ol is a chemical compound with the molecular formula C8H7IN2O . It has a molecular weight of 274.06 . This compound has potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of an indazole ring, which is a bicyclic compound made up of two fused rings: a benzene ring and a pyrazole ring . The compound has an iodine atom at the 5th position, a methyl group at the 1st position, and a hydroxyl group at the 3rd position of the indazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indazole-containing compounds are known to undergo a variety of reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Synthetic Pathways and Ligand Development

5-Iodo-1-methyl-1H-indazol-3-ol serves as a critical intermediate in the synthesis of diverse functionalized indoles and indazoles through sequential Sonogashira and Suzuki cross-coupling reactions. These compounds are explored for their potential as 5-HT receptor ligands, indicating their utility in developing pharmacologically active molecules targeting serotonin receptors (Witulski et al., 2005).

Molecular Interaction Studies

Research involving halogen bonding interactions, such as those demonstrated by compounds structurally related to this compound, has provided insights into the binding modes of ligands with enzymes. Studies have shown the significance of iodine in forming halogen bonds, influencing the design of enzyme inhibitors and antifungal compounds through detailed molecular docking and crystallography studies (Junbo He et al., 2020).

Material Science and Analytical Chemistry

The synthesis and characterization of iodo-1,2,3-triazoles, including derivatives of this compound, have been investigated for their applications in material science and analytical chemistry. These compounds are utilized for the direct modification of bioactive molecules in water, offering pathways for the multicomponent synthesis of complex molecules. This has implications for drug discovery and the development of novel materials with specific electronic or optical properties (Lingjun Li et al., 2017).

Chemical Synthesis and Drug Development

5-Iodo-1,2,3-triazoles, closely related to the structure of this compound, have been highlighted as versatile building blocks in the synthesis of various chemical structures. Their utility in creating new C–C, C–heteroatom, or C–D(T) bonds has been explored, demonstrating their importance in the synthesis of radiolabeled compounds and other products with significant biological activity (Balova et al., 2020).

Photophysical Properties and Biological Activity

The exploration of 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles, which can be synthesized from iodoalkynes similar to this compound, has revealed valuable photophysical properties. These compounds exhibit fluorescence with significant Stokes shifts, indicating potential applications in biological imaging and as probes for studying biological systems (Efremova et al., 2021).

Safety and Hazards

Safety data for 5-Iodo-1-methyl-1H-indazol-3-ol suggests that it should be handled with care to avoid skin and eye contact . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound . In case of inhalation, it is advised to remove the victim to fresh air and seek medical attention if symptoms persist .

Biochemical Analysis

Biochemical Properties

5-Iodo-1-methyl-1H-indazol-3-ol is a part of the indazole family, which is known for its broad range of chemical and biological properties . The indazole moiety is a core component of many natural products and marketed drugs

Cellular Effects

Indazole derivatives have shown promising inhibitory effects against human cancer cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Indazole compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities

Properties

IUPAC Name

5-iodo-1-methyl-2H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPWQKBQGPPFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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